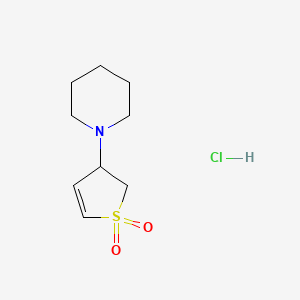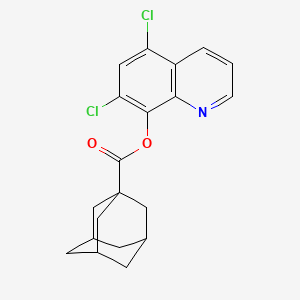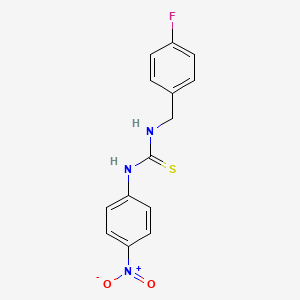![molecular formula C23H19NO4 B3929700 N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide
描述
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide, also known as FNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNA is a derivative of benzamide, which is a class of organic compounds that have been extensively studied for their pharmacological properties. FNA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In the field of neuroscience, this compound has been found to protect neurons against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized on a large scale, making it suitable for industrial applications. This compound has also been shown to exhibit a range of biological activities, making it a potential candidate for various fields of research. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its biological effects have not been fully characterized. Further studies are needed to elucidate the mechanism of action and the potential applications of this compound.
未来方向
There are several future directions for the research on N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide. One potential direction is to investigate the potential applications of this compound in the treatment of inflammatory diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. This compound has been found to protect neurons against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its biological effects.
科学研究应用
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of neuroscience, this compound has been shown to exhibit neuroprotective effects. This compound has been found to protect neurons against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-27-17-8-4-7-16(14-17)23(26)24-22(20-10-5-13-28-20)21-18-9-3-2-6-15(18)11-12-19(21)25/h2-14,22,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYCUTSMNDEOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=CO2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929623.png)

![4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929638.png)


![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)

![N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3929685.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B3929707.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3929715.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)

![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)